Cas no 97570-31-5 (5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro-)

2-Amino-4,6-dichloro-5-pyrimidineacetaldehyde is a versatile pyrimidine derivative widely used in pharmaceutical and agrochemical synthesis. Its reactive aldehyde group and dichloro-substituted pyrimidine core make it a valuable intermediate for constructing heterocyclic compounds, particularly in the development of nucleoside analogs and antiviral agents. The presence of both amino and chloro substituents enhances its reactivity, enabling selective functionalization for tailored molecular architectures. This compound is characterized by high purity and stability, ensuring reliable performance in complex synthetic pathways. Its structural features facilitate applications in medicinal chemistry, where precise modifications are critical for bioactivity. Suitable for controlled reactions, it is a preferred choice for researchers requiring consistent and reproducible results.
5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro- structure
97570-31-5 structure
Product Name:5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro-
CAS No:97570-31-5
MF:C6H5Cl2N3O
MW:206.029398679733
CID:4368280
Update Time:2025-06-11

5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro-
    • 2-(2-amino-4,6-dichloropyrimidin-5-yl)acetaldehyde
    • Inchi: 1S/C6H5Cl2N3O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h2H,1H2,(H2,9,10,11)
    • InChI Key: YZNXZOTWXBYFRP-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(Cl)=C(CC=O)C(Cl)=N1

5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-41799367-1.0g
2-(2-amino-4,6-dichloropyrimidin-5-yl)acetaldehyde
97570-31-5 95%
1.0g
$0.0 2022-11-30

Additional information on 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro-

Introduction to 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro (CAS No. 97570-31-5)

5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro, identified by the Chemical Abstracts Service Number (CAS No.) 97570-31-5, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in many biologically active molecules. The presence of both aldehyde and amino functional groups, coupled with the dichloro substitution at the 4 and 6 positions of the pyrimidine ring, imparts unique reactivity and makes it a valuable precursor in medicinal chemistry.

The aldehyde group in 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro is highly reactive and can participate in various chemical transformations such as condensation reactions, oxidation, and reduction processes. This reactivity is particularly useful in the synthesis of more complex molecules, including nucleoside analogs and other pharmacologically relevant compounds. The amino group, on the other hand, provides a site for further functionalization through acylation, alkylation, or coupling reactions, enabling the construction of diverse molecular architectures.

The 2-amino-4,6-dichloro substituents on the pyrimidine core contribute to the compound's electronic properties and influence its interactions with biological targets. The chlorine atoms can act as electron-withdrawing groups, enhancing the electrophilicity of the aldehyde function and facilitating its participation in nucleophilic addition reactions. Additionally, these substituents can modulate the compound's solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in developing novel therapeutic agents based on pyrimidine scaffolds due to their broad spectrum of biological activities. 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro has emerged as a key building block in this context. For instance, researchers have leveraged this compound to synthesize inhibitors of enzymes involved in cancer metabolism. Pyrimidine derivatives have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases that play a role in tumor growth and progression.

One notable area of research involves the development of antiviral agents using pyrimidine derivatives. The structural similarity between pyrimidines and natural nucleobases allows these compounds to interfere with viral replication by competing with host nucleotides or inhibiting viral polymerases. The aldehyde group in 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro can be exploited to create chiral centers or linkages that enhance binding affinity to viral targets. Furthermore, modifications at the 2-amino and 4,6-dichloro positions can fine-tune pharmacokinetic properties such as bioavailability and tissue distribution.

Another emerging application of this compound is in agrochemical research. Pyrimidine-based herbicides and fungicides have gained attention due to their efficacy against a wide range of pests while maintaining environmental safety. The reactivity of the aldehyde group allows for the introduction of various side chains that can improve herbicidal activity by enhancing binding to plant-specific enzymes or disrupting essential metabolic pathways. The amino-4,6-dichloro moiety contributes to stability under field conditions while minimizing off-target effects on non-target organisms.

The synthesis of 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro typically involves multi-step organic transformations starting from commercially available precursors such as malononitrile or guanidine derivatives. Key steps often include chlorination reactions to introduce the dichloro substituents at the 4 and 6 positions of the pyrimidine ring. Subsequent condensation with formylating agents followed by functional group interconversion yields the desired aldehyde derivative.

In laboratory settings, researchers often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation. These analytical tools ensure high purity and confirm molecular integrity before proceeding to biological testing.

The pharmacological evaluation of derivatives derived from 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro typically involves both in vitro and in vivo studies. In vitro assays assess interactions with target enzymes or receptors using enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR) techniques. In vivo studies provide insights into efficacy and toxicity by evaluating pharmacodynamic effects in animal models.

Recent advancements in computational chemistry have further accelerated drug discovery efforts involving pyrimidine derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.

The commercial significance of 5-Pyrimidineacetaldehyde, 2-amino-4,6-dichloro is underscored by its increasing demand from pharmaceutical companies worldwide. As drug development pipelines expand to address unmet medical needs across various therapeutic areas—including oncology, virology,and neurology—compounds like this continue to play a pivotal role as key intermediates.

In conclusion,5-Pyrimidineacetaldehyde, featuring an aldehyde group at position 5,and substitutions at positions 2,4,and 6—namely amino,chloro,respectively—(CAS No.:97570-31-5) represents a versatile scaffold with broad applications in medicinal chemistry,agrochemical research,and beyond.* Its unique structural features,*combined*with*reactive*functional groups,*make*it an indispensable tool for synthesizing novel bioactive molecules.* As research progresses,*the*importance*of*this*compound*is*expected*to*grow*,driven by ongoing discoveries*in target biology*and advancements*in synthetic methodologies.*

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.